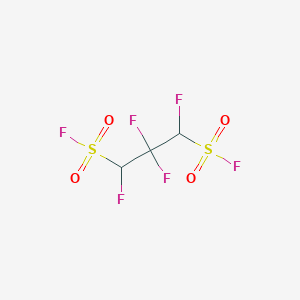
1,2,2,3-Tetrafluoropropane-1,3-disulfonyl difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3-Tetrafluoropropane-1,3-disulfonyl difluoride is a fluorinated organic compound with the molecular formula C3H2F4O4S2. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,3-tetrafluoropropane-1,3-disulfonyl difluoride typically involves the fluorination of propane derivatives. One common method includes the reaction of propane-1,3-disulfonyl difluoride with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,2,2,3-Tetrafluoropropane-1,3-disulfonyl difluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to yield less oxidized sulfur compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfonic acids.
Scientific Research Applications
1,2,2,3-Tetrafluoropropane-1,3-disulfonyl difluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,2,2,3-tetrafluoropropane-1,3-disulfonyl difluoride involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong bonds with various substrates, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action are often studied to understand its behavior in different chemical and biological environments.
Comparison with Similar Compounds
- 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonyl difluoride
- 1,1,2,2-Tetrafluoropropane-1,3-disulfonyl difluoride
Comparison: 1,2,2,3-Tetrafluoropropane-1,3-disulfonyl difluoride is unique due to its specific fluorination pattern, which imparts distinct chemical properties compared to its analogs. For instance, the presence of four fluorine atoms in specific positions can influence its reactivity and stability, making it more suitable for certain applications than its hexafluorinated or tetrafluorinated counterparts.
Properties
CAS No. |
90127-86-9 |
|---|---|
Molecular Formula |
C3H2F6O4S2 |
Molecular Weight |
280.2 g/mol |
IUPAC Name |
1,2,2,3-tetrafluoropropane-1,3-disulfonyl fluoride |
InChI |
InChI=1S/C3H2F6O4S2/c4-1(14(8,10)11)3(6,7)2(5)15(9,12)13/h1-2H |
InChI Key |
PRMAWLIGMLSIBT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)S(=O)(=O)F)(F)F)(F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















